molecular formula C9H10O3 B8150911 Methyl 3-methoxy-d3-benzoate

Methyl 3-methoxy-d3-benzoate

Cat. No.: B8150911
M. Wt: 169.19 g/mol
InChI Key: DUKYPQBGYRJVAN-FIBGUPNXSA-N
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Description

Methyl 3-methoxy-d3-benzoate is a deuterated derivative of methyl 3-methoxybenzoate, a compound commonly used in organic synthesis. The presence of deuterium atoms in place of hydrogen atoms makes it particularly useful in various scientific research applications, including studies involving nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methoxy-d3-benzoate can be synthesized through several methods. One common approach involves the esterification of 3-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, with sulfuric acid or p-toluenesulfonic acid serving as the catalyst . For the deuterated version, deuterated methanol (CD3OD) is used instead of regular methanol.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-d3-benzoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-methoxybenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into 3-methoxybenzyl alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.

Major Products

    Oxidation: 3-Methoxybenzoic acid.

    Reduction: 3-Methoxybenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methoxy-d3-benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-methoxy-d3-benzoate involves its interaction with various molecular targets and pathways. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating the structure and dynamics of organic molecules. The compound’s effects in biological systems are primarily due to its metabolic stability and the kinetic isotope effect, which can alter the rate of biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methoxybenzoate: The non-deuterated version, commonly used in organic synthesis.

    Methyl 4-methoxybenzoate: Similar structure but with the methoxy group at the para position.

    Methyl 2-methoxybenzoate: Similar structure but with the methoxy group at the ortho position.

Uniqueness

Methyl 3-methoxy-d3-benzoate is unique due to the presence of deuterium atoms, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The deuterium atoms provide distinct signals that help in the detailed analysis of molecular structures and dynamics, making it a preferred choice in various research applications.

Properties

IUPAC Name

methyl 3-(trideuteriomethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-11-8-5-3-4-7(6-8)9(10)12-2/h3-6H,1-2H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKYPQBGYRJVAN-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC(=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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